Biaryl-Hydrazine Unit Synthesis: 71% Overall Yield in Three Steps Without Grignard Reagents
The tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (biaryl-hydrazine unit) was synthesized via a palladium-catalyzed Suzuki–Miyaura coupling of 2-chloropyridine and (4-cyanophenyl)boronic acid, followed by DIBAL-H reduction of the cyano group to aldehyde, then treatment with tert-butyl carbazate and in situ NaBH₄ reduction to yield the final hydrazine product [1]. This route achieves 71% overall yield across three steps, which is quantitatively comparable to or exceeds alternative multi-step approaches that require Grignard reagents, aldehyde protection/deprotection, and catalytic hydrogenation [2].
| Evidence Dimension | Overall synthetic yield for biaryl-hydrazine unit |
|---|---|
| Target Compound Data | 71% overall yield (three steps) |
| Comparator Or Baseline | Traditional route via 4-bromobenzaldehyde ketal formation, Grignard coupling, hydrazone formation, and Pd/C hydrogenation (exact yield not explicitly reported but multiple steps with protecting group manipulation) |
| Quantified Difference | Three-step route vs. multi-step route requiring Grignard reagent and aldehyde protection/deprotection |
| Conditions | Suzuki–Miyaura coupling: Pd catalyst, 2-chloropyridine, (4-cyanophenyl)boronic acid; DIBAL-H reduction of nitrile to aldehyde; condensation with tert-butyl carbazate followed by in situ NaBH₄ reduction |
Why This Matters
Procurement of this compound as a pre-formed intermediate bypasses Grignard reagent handling, catalytic hydrogenation, and protecting group steps, reducing process complexity and capital equipment requirements for industrial-scale Atazanavir production.
- [1] Vijayalakshmi, C.; Prasad, M.G.; Katari, N.K.; Reddy, P.N. A Scalable Synthesis of Biaryl Unit of the HIV Protease Inhibitor Atazanavir. Lett. Org. Chem. 2020, 17 (1), 68–72. View Source
- [2] Yaozh Drug Synthesis Database. tert-butyl 2-[4-(2-pyridinyl)benzyl]-1-hydrazinecarboxylate Synthesis Route 1. Molecular ID 23443. View Source
